molecular formula C22H27N3O B593681 Cumyl-PINACA CAS No. 1400742-15-5

Cumyl-PINACA

Cat. No.: B593681
CAS No.: 1400742-15-5
M. Wt: 349.5 g/mol
InChI Key: LCBASRYREGWIJT-UHFFFAOYSA-N
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Scientific Research Applications

  • Mechanism of Action

    Cumyl-PINACA acts as a potent agonist for the cannabinoid receptors . It has approximately 3x selectivity for CB1, having an EC50 of 0.15nM for human CB1 receptors and 0.41nM for human CB2 receptors . This suggests that this compound binds to these receptors and activates them, leading to its psychoactive effects .

    Safety and Hazards

    Cumyl-PINACA is a potent synthetic cannabinoid and can be toxic if swallowed, in contact with skin, or if inhaled . It can cause damage to the central nervous system and the visual organs . In addition, it is classified as a hazardous substance in several countries .

    Future Directions

    The increasing popularity of synthetic cannabinoids, particularly among young people, and the extreme potency of these substances, pose a serious threat to public health . Future research should focus on understanding the pharmacology and toxicology of these substances, as well as developing effective strategies for their detection and regulation .

    Preparation Methods

    • Synthetic routes for CUMYL-PINACA involve chemical synthesis.
    • Specific reaction conditions and industrial production methods are not widely documented in the public domain.
  • Chemical Reactions Analysis

    • CUMYL-PINACA may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are not explicitly reported.
    • Major products formed from these reactions remain undisclosed.
  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    1-pentyl-N-(2-phenylpropan-2-yl)indazole-3-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H27N3O/c1-4-5-11-16-25-19-15-10-9-14-18(19)20(24-25)21(26)23-22(2,3)17-12-7-6-8-13-17/h6-10,12-15H,4-5,11,16H2,1-3H3,(H,23,26)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LCBASRYREGWIJT-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C)(C)C3=CC=CC=C3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H27N3O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID001019036
    Record name Cumyl-PINACA
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID001019036
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    349.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1400742-15-5
    Record name N-(1-Methyl-1-phenylethyl)-1-pentyl-1H-indazole-3-carboxamide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=1400742-15-5
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Cumyl-PINACA
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742155
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Cumyl-PINACA
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID001019036
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name CUMYL-PINACA
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N1P3KD3CV
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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